2-(Piperazin-1-yl)thiazole

Description

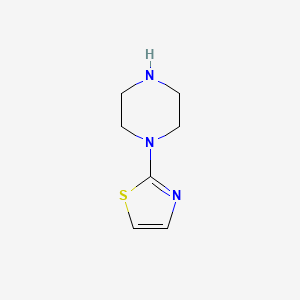

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-4-10(5-2-8-1)7-9-3-6-11-7/h3,6,8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFWIVTXNKRNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195101 | |

| Record name | 1-(Thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42270-37-1 | |

| Record name | 1-(2-Thiazolyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42270-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Thiazol-2-yl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042270371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiazol-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Piperazin-1-yl)thiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNH3UA8XDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Piperazin 1 Yl Thiazole and Its Derivatives

General Synthesis Strategies for the 2-(Piperazin-1-yl)thiazole Core

The fundamental synthesis of the this compound core primarily relies on established reactions that form the key bond between the piperazine (B1678402) and thiazole (B1198619) rings.

A primary and efficient method for synthesizing the this compound core is through nucleophilic aromatic substitution. This reaction typically involves a thiazole ring that has a good leaving group, most commonly a halogen, at the 2-position.

Detailed research findings show that 2-chlorothiazole (B1198822) derivatives are effective starting materials. The synthesis is carried out by reacting these chloro-substituted thiazoles with piperazine. The reaction often employs a base, such as potassium carbonate, and is conducted in a solvent like acetone (B3395972) under reflux conditions. The piperazine acts as the nucleophile, displacing the chloride ion to form the desired C-N bond, yielding the this compound product. The products are typically isolated with high purity after filtration and recrystallization.

The reactivity of the thiazole ring in these substitution reactions can be influenced by other substituents. Studies on 2-amino-5-halothiazoles have shown they react with nucleophiles, and it has been proposed that the reaction may proceed through an imino tautomer, where a hydrogen atom moves to either the C5 or N3 position of the thiazole ring. rsc.org This tautomerization can affect the reaction rate and mechanism. rsc.org For instance, the reaction of 2-amino-5-bromothiazole with piperidine (B6355638) has been observed, highlighting the feasibility of this pathway. rsc.org

Table 1: Nucleophilic Displacement Reaction Conditions

| Thiazole Substrate | Nucleophile | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|---|

| 2-Chloro-N-[4-(2-substituted-phenyl)thiazol-4-yl]acetamide | Piperazine | Potassium carbonate, Acetone, Reflux | Successful nucleophilic substitution to yield the piperazine-thiazole derivative. | |

| 2-Amino-5-bromothiazole | Piperidine (as a piperazine analog) | Ethanol solvent | Reaction proceeds, suggesting a viable route for N-heterocycle substitution on the thiazole ring. | rsc.org |

For applications in drug discovery and materials science, generating a large number of structurally diverse compounds is often necessary. Parallel synthesis is a highly efficient approach for this purpose, and it has been successfully applied to create libraries of piperazine-thiazole derivatives. mdpi.comnih.govresearchgate.net

This strategy often utilizes solid-phase synthesis techniques. The process can start with a resin, such as p-methylbenzhydrylamine hydrochloride (MBHA·HCl) resin, to which an amino acid is bound. mdpi.com A series of reactions is then performed on this solid support to construct the thiazole ring and subsequently attach the piperazine moiety. mdpi.com For instance, a key intermediate, 4-chloromethyl-2-aminothiazole, can be generated on the resin, which then reacts with piperazine to displace the chloro group. mdpi.comnih.gov

The key advantage of this solid-phase approach is that it facilitates the rapid and parallel synthesis of a diverse library of compounds. mdpi.com By using a variety of commercially available carboxylic acids to acylate the piperazine ring, a wide range of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives can be prepared with high purity and in good yields. mdpi.comnih.gov This combinatorial approach has proven fruitful for identifying compounds with specific biological activities, such as antiplasmodial agents. mdpi.comnih.gov

Advanced Synthetic Approaches for Functionalized Derivatives

To explore structure-activity relationships or to fine-tune the properties of the molecule, more advanced synthetic methods are employed to create functionalized derivatives of the core this compound structure.

Complex derivatives of this compound often require multi-step synthetic sequences. acgpubs.orgresearchgate.net These syntheses build the molecule in a stepwise fashion, allowing for the controlled introduction of various functional groups. Such procedures implicitly rely on protection-deprotection strategies, where a reactive functional group is temporarily masked to prevent it from interfering with reactions at other sites of the molecule.

An example of a multi-step synthesis involves first constructing a complex thiazole intermediate, which is then reacted with piperazine. For instance, a synthesis could begin with the condensation of 1,3-dichloroacetone (B141476) and thiourea, followed by coupling with a substituted piperazine, and finally a cyclization reaction with an α-bromoacetophenone to yield the desired complex imidazo[2,1-b]thiazole (B1210989) derivative. researchgate.net Another multi-step approach involves synthesizing pyrazolyl–thiazole derivatives of thiophene (B33073), starting with the condensation of acetyl thiophene with phenyl hydrazine, followed by cyclization and further reaction steps to build the final molecule. nih.gov These sequential reactions are essential for creating molecules with precise structural features that would be difficult to achieve in a single step. acgpubs.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing additional functional groups, particularly for forming new carbon-carbon bonds. The Suzuki cross-coupling reaction is a prominent example used in the functionalization of thiazole derivatives. nih.gov

This method involves the reaction of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst. nih.gov This has been used to synthesize aryl-substituted thiazolyl coumarin (B35378) derivatives, demonstrating its utility in adding complex aryl groups to the thiazole core. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile method for late-stage functionalization. nih.gov By using a boronic acid intermediate, this coupling strategy can be effectively applied to create a diverse array of derivatives. sci-hub.se

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for thiazole synthesis. bepls.com These approaches aim to minimize waste, use less hazardous reagents, and improve energy efficiency. bepls.comnih.gov Concurrently, computational chemistry has emerged as a vital tool to guide and optimize these synthetic endeavors. bohrium.com

Environmentally Friendly Methods: Several green synthetic techniques have been developed for thiazole derivatives. bepls.com These include:

Green Solvents: Using non-toxic and recyclable solvents like PEG-400 or even aqueous extracts from waste plant materials like neem leaves. bepls.comtandfonline.com

Microwave and Ultrasonic Irradiation: Employing microwave or ultrasound energy can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. bepls.comnih.govmdpi.com

Reusable Catalysts: The use of recyclable catalysts, such as silica-supported tungstosilisic acid or biocatalysts like chitosan (B1678972) hydrogels, reduces waste and cost. bepls.commdpi.com

Deep Eutectic Solvents: These have been explored as green alternatives to traditional volatile organic solvents for the synthesis of thiazole-containing structures. mdpi.com

Computationally Guided Methods: Computational tools play a significant role in modern synthetic chemistry.

Density Functional Theory (DFT): DFT calculations are used to study the electronic properties of molecules. nih.govbohrium.com This allows chemists to predict the reactivity of different sites on the thiazole ring, helping to guide the synthetic strategy and optimize reaction conditions. bohrium.com

Molecular Docking: This technique is used to predict how a synthesized molecule might bind to a biological target, such as an enzyme or receptor. nih.govnih.gov These predictions can help rationalize the biological activity of existing compounds and guide the design of new derivatives with improved potency, effectively linking synthesis with functional application. nih.gov

Table 2: Advanced and Modern Synthetic Approaches

| Approach | Key Features | Examples of Reagents/Techniques | Reference |

|---|---|---|---|

| Multi-step Synthesis | Stepwise construction of complex molecules; use of protecting groups. | Sequential condensation, coupling, and cyclization reactions. | acgpubs.orgresearchgate.net |

| Coupling Reactions | Formation of new C-C bonds to add functional groups. | Suzuki coupling: Organoboron compounds, Pd-catalyst. | nih.govsci-hub.se |

| Environmentally Friendly Synthesis | Reduced waste, use of non-toxic materials, energy efficiency. | Aqueous plant extracts, deep eutectic solvents, microwave/ultrasound. | bepls.comnih.govtandfonline.commdpi.com |

| Computationally Guided Synthesis | Use of software to predict reactivity and biological activity. | Density Functional Theory (DFT), Molecular Docking. | nih.govnih.govbohrium.com |

Radiosynthesis of this compound Analogues for Imaging Studies

The development of radiolabeled compounds for Positron Emission Tomography (PET) imaging allows for the non-invasive in vivo study of biological processes. Analogues of this compound have been radiolabeled to serve as PET tracers for various targets in the body, such as receptors and enzymes. The short half-life of PET radionuclides, such as Carbon-11 (B1219553) (t½ = 20.3 minutes), necessitates rapid and efficient radiosynthesis methods. researchgate.net

Carbon-11 is a positron-emitting radionuclide that is highly valued in PET tracer development due to its ability to be incorporated into organic molecules without altering their biological activity. researchgate.net The introduction of a ¹¹C atom into a this compound analogue is typically achieved in the final step of the synthesis to minimize time loss from radioactive decay. Common strategies involve the reaction of a precursor molecule with a simple, highly reactive ¹¹C-labeled reagent.

Several ¹¹C-labeling agents are routinely produced from cyclotron-generated [¹¹C]carbon dioxide ([¹¹C]CO₂). These include, but are not limited to:

[¹¹C]Methyl Iodide and [¹¹C]Methyl Triflate: These are the most widely used reagents for ¹¹C-labeling. They are employed to introduce a [¹¹C]methyl group onto nucleophilic atoms like oxygen, nitrogen, or sulfur through methylation reactions. researchgate.net For instance, celecoxib (B62257) derivatives have been successfully radiolabeled via O-[¹¹C]methylation of their precursor molecules using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) under basic conditions. researchgate.net

[¹¹C]Phosgene: This reagent is used for ¹¹C-carbonylations to form ureas, carbamates, and amides. researchgate.net A notable example in the context of thiazole derivatives is the synthesis of [¹¹C]DPFC, a PET radiotracer for fatty acid amide hydrolase (FAAH). rsc.orgevitachem.com The synthesis involved a two-step reaction where [¹¹C]phosgene ([¹¹C]COCl₂) was first reacted with 5-amino-3,4-dimethylisoxazole, followed by a reaction with the precursor 4-(4-fluorophenyl)-2-(piperazin-1-yl)thiazole. rsc.org

[¹¹C]Carbon Monoxide: Recent advancements have enabled the use of [¹¹C]CO in palladium-mediated carbonylation reactions, providing access to ¹¹C-labeled ketones, amides, and carboxylic acids. researchgate.net

The choice of labeling strategy depends on the functional groups present in the target molecule and the availability of a suitable precursor that can be efficiently converted to the desired radiotracer.

The quality control of radiopharmaceuticals is a mandatory and critical step to ensure their safety and efficacy for clinical use. nih.govnih.gov Two key parameters evaluated after radiosynthesis are the radiochemical yield and the radiochemical purity.

Radiochemical Yield (RCY) is the percentage of the total radioactivity produced that has been incorporated into the desired radiolabeled compound. nih.gov It is typically corrected for decay to the end of bombardment (EOB). For example, the synthesis of various [¹¹C]methylated celecoxib derivatives resulted in radiochemical yields of 50–60% (decay corrected to EOB). researchgate.net The synthesis of [¹¹C]DPFC from [¹¹C]CO₂ produced a decay-corrected radiochemical yield of 9 ± 4%. rsc.org

Radiochemical Purity (RCP) is defined as the proportion of the total radioactivity present in the final product that is in the desired chemical form. nih.govunm.edu It is crucial that radiochemical impurities are minimized, as they can lead to non-specific uptake and affect the quality of the PET image. unm.edu

The most common analytical method for determining radiochemical purity is High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. unm.educornell.edueur.nl This technique separates the desired radiolabeled product from any radioactive impurities and unlabeled precursors. cornell.edu The purity is calculated by integrating the areas under the radioactivity peaks, representing the ratio of the desired product's peak area to the total area of all detected radioactive peaks. unm.eduiaea.org For a radiopharmaceutical to be considered acceptable for use, its radiochemical purity must meet stringent criteria, often exceeding 95% or even 99%. researchgate.netnih.gov

The table below summarizes the radiosynthesis and quality control data for selected Carbon-11 labeled compounds.

| Compound | Labeling Reagent | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Total Synthesis Time | Reference |

|---|---|---|---|---|---|

| [¹¹C]DPFC | [¹¹C]Phosgene | 9 ± 4% | Not Specified | Not Specified | rsc.org |

| [¹¹C]Celecoxib Derivatives (e.g., [¹¹C]6e, [¹¹C]6f) | [¹¹C]Methyl Triflate | 50–60% | >99% | 15–20 min | researchgate.net |

Pharmacological Activities and Therapeutic Potential of 2 Piperazin 1 Yl Thiazole Derivatives

Central Nervous System (CNS) Activities

Derivatives of 2-(piperazin-1-yl)thiazole have demonstrated a wide array of activities within the central nervous system, showing potential for the treatment of various neurological and psychiatric disorders.

Antinociceptive Effects and Opioidergic System Involvement

Recent research has highlighted the potential of novel this compound derivatives as centrally and peripherally acting antinociceptive agents. mdpi.comnih.gov In vivo studies using tail-clip and hot-plate tests in animal models revealed that specific derivatives significantly prolonged reaction times, indicating a centrally mediated analgesic effect. nih.govresearchgate.net Furthermore, these compounds were effective in reducing writhing in acetic acid-induced tests, which suggests peripheral antinociceptive activity. nih.govresearchgate.net

Mechanistic studies have indicated that the antinociceptive effects of these compounds involve the opioidergic system. mdpi.comnih.gov The administration of naloxone, a non-selective opioid receptor antagonist, was found to abolish the pain-relieving activities of the active thiazole-piperazine derivatives. mdpi.comnih.gov This finding is supported by molecular docking studies, which have shown significant interactions between these compounds and both µ- and δ-opioid receptors. mdpi.comnih.gov This suggests that these molecules exert their effects by activating the opioid system. mdpi.comnih.gov

Table 1: Antinociceptive Activity of Selected this compound Derivatives

| Compound | Test Model | Result | Implication |

|---|---|---|---|

| 3a-3c, 3f, 3g | Tail-clip and hot-plate tests | Significantly prolonged reaction times | Centrally mediated antinociceptive activity. nih.govresearchgate.net |

| 3a-3c, 3f, 3g | Acetic acid-induced writhing test | Reduced the number of writhes | Peripheral antinociceptive activity. nih.govresearchgate.net |

| 3a–3c, 3f, and 3g | Pre-treatment with naloxone | Abolished antinociceptive effects | Involvement of the opioidergic system. mdpi.comnih.gov |

Cholinesterase Inhibitory Activity for Neurodegenerative Disorders

A significant area of investigation for this compound derivatives is their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy to manage the symptoms of these conditions.

Numerous studies have synthesized and evaluated various series of these derivatives for their anticholinesterase activity. researchgate.nettandfonline.comnih.gov For instance, a series of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were screened, with some compounds showing potent and selective inhibition of AChE. tandfonline.comnih.gov Notably, compound 5o from this series exhibited a half-maximal inhibitory concentration (IC50) value of 0.011 µM against AChE, which was more potent than the standard drug donepezil (B133215) (IC50 = 0.054 µM). nih.gov However, these particular compounds did not show significant inhibitory activity against BChE. nih.gov

Another study on new thiazole-piperazine hybrids also identified compounds with significant inhibitory activity against AChE, while showing no notable inhibition of BChE. nih.gov Specifically, compounds 3a , 3c , and 3i were highlighted for their potent AChE inhibition. nih.gov Further investigations into [2‐(4‐(2/3/4‐substituted phenyl)piperazin‐1‐yl)‐4‐phenylthiazol‐5‐yl][3/4‐substituted phenyl]methanone derivatives also yielded compounds with significant AChE inhibitory activity, with IC50 values in the submicromolar range. researchgate.net

Potential in Alzheimer's Disease Therapeutics

Beyond cholinesterase inhibition, this compound derivatives are being explored for other therapeutic targets relevant to Alzheimer's disease. A key pathological hallmark of Alzheimer's is the accumulation of amyloid-beta (Aβ) peptides. nih.gov Research into substituted dithiazole piperazine (B1678402) benzamides has identified a novel compound, TPI-1917-49 , which has been shown to reduce Aβ levels in both cell-based assays and in vivo models. nih.gov

Furthermore, some benzothiazole-piperazine derivatives have demonstrated multi-target potential by not only inhibiting cholinesterases but also preventing the aggregation of Aβ peptides. rsc.org For example, hybrid molecules were synthesized that showed moderate to good inhibition of both AChE and BuChE, and also exhibited strong inhibitory activity against Aβ1-42 aggregation. rsc.org This dual action is a highly desirable characteristic for a potential Alzheimer's therapeutic.

Exploration for Parkinson's Disease Treatment

The therapeutic potential of this compound derivatives extends to Parkinson's disease. Research has focused on developing dopamine (B1211576) D2 and D3 receptor agonists, as these receptors play a crucial role in motor control.

Structure-activity relationship studies of N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues led to the development of a highly potent D2/D3 agonist, compound (-)-21a . nih.govacs.org This compound demonstrated high efficacy in reversing hypolocomotion in an animal model of Parkinson's disease, with a long duration of action. nih.govacs.org Furthermore, (-)-21a was also found to be neuroprotective, protecting neuronal cells from toxicity. nih.govacs.org

Another study identified compounds (-)-24b and (-)-24c as D3 receptor preferring agonists with potent in vivo activity in animal models of Parkinson's disease. acs.orgnih.gov These compounds also exhibited significant radical scavenging activity, suggesting a potential neuroprotective effect. acs.orgnih.gov

Broader CNS Applications

The versatility of the this compound scaffold is further evidenced by its exploration for a range of other CNS-related conditions. Thiazole-bearing compounds, in general, have been reported to possess anti-schizophrenic, neuroprotective, anticonvulsant, antidepressant, and sedative-hypnotic effects. nih.gov The piperazine ring itself is a common feature in many CNS-active drugs, including antidepressants and antipsychotics. nih.govresearchgate.net This suggests that the combination of these two moieties in this compound derivatives holds significant promise for developing novel therapeutics for a wide spectrum of CNS disorders.

Antimicrobial Activities

In addition to their CNS activities, this compound derivatives have emerged as promising antimicrobial agents. The need for new antibacterial agents is urgent due to the rise of drug-resistant strains.

A recently synthesized compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT ), has demonstrated significant antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and even methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov Mechanistic studies revealed that PNT is taken up by microbial cells, leading to cell disruption. mdpi.comnih.gov One of the underlying mechanisms of its antimicrobial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.comnih.gov

Other studies have also reported the synthesis of 2-amino thiazole (B1198619) derivatives with antibacterial and antifungal properties. researchgate.net A series of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were tested against a panel of bacteria and fungi, with some compounds showing notable activity, particularly against Candida parapsilosis. semanticscholar.orgnih.gov

Table 2: Antimicrobial Activity of a Selected this compound Derivative

| Compound | Target Microorganism | Mechanism of Action | Reference |

|---|---|---|---|

| PNT | S. epidermidis, S. aureus, MRSA | Inhibition of DNA gyrase, leading to cell disruption | mdpi.comnih.gov |

Antibacterial Efficacy against Various Strains, including MRSA

Derivatives of this compound have shown notable antibacterial properties. For instance, the synthesized compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has demonstrated efficacy against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). mdpi.com The antimicrobial activity of PNT is attributed to its ability to be taken up by microbial cells, leading to cell disruption through the inhibition of DNA gyrase without causing disintegration of the bacterial membrane. mdpi.com

In a comparative study, PNT exhibited higher antimicrobial activity against S. epidermidis, S. aureus, and MRSA than a related compound, N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA). mdpi.com Furthermore, certain disubstituted piperazines incorporating the this compound moiety have been found to be more potent than ampicillin (B1664943) against MRSA. nih.gov Specifically, in a series of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, three compounds demonstrated greater potency against MRSA than ampicillin. nih.gov Another study highlighted a novel lead thiazole compound with potent antimicrobial activity against clinically relevant isolates of MRSA. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | 2.5 ± 2.2 | mdpi.com |

| S. aureus | 2.5 ± 0.0 | mdpi.com | |

| MRSA | 6.7 ± 2.9 | mdpi.com | |

| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA) | S. epidermidis | 40 ± 0 | mdpi.com |

| S. aureus | 40 ± 0 | mdpi.com | |

| MRSA | 40 ± 0 | mdpi.com | |

| 2,5-disubstituted thiazole derivative (Compound 7) | VISA and VRSA strains | 0.7–2.8 | nih.gov |

Antifungal Properties

The antifungal potential of this compound derivatives has also been a subject of investigation. nih.gov In a study of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, one compound in particular, designated 3k, exhibited the best antifungal activity. nih.gov The most sensitive fungus to the tested compounds was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov

Further research into 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide (B32628) derivatives revealed that their antifungal activity was more pronounced than their antibacterial activity. nih.gov Several of these compounds were found to be as potent as the reference drug ketoconazole (B1673606) against various Candida species, including C. albicans, C. glabrata, C. krusei, and C. parapsilosis. nih.gov Another study reported that newly synthesized 2,4-disubstituted thiazole compounds had more significant antifungal activity than antimicrobial activity. semanticscholar.org

Antimalarial Properties, particularly against Chloroquine-resistant Strains

Derivatives of this compound have emerged as promising candidates in the search for new antimalarial agents, especially for combating drug-resistant strains of the malaria parasite. Research has shown that these derivatives can exhibit antiplasmodial activity, notably against chloroquine-resistant strains of Plasmodium falciparum. smolecule.comnih.gov

A study focused on the parallel synthesis of a library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives led to the identification of compounds with significant antimalarial activity. nih.govnih.gov One particular hit compound demonstrated a potent antiplasmodial EC50 of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum, with a high selectivity of over 140. nih.govnih.gov This high selectivity suggests a favorable safety profile with low toxicity to human cells. mdpi.com The development of such compounds is crucial due to the emergence of P. falciparum resistance to widely used antimalarials like chloroquine. mdpi.com

Anticancer and Antitumor Activities

The versatile scaffold of this compound has been extensively explored for its potential in cancer therapy, leading to the development of derivatives with significant cytotoxic and antiproliferative effects.

Cytotoxic Activity in Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic potential of this compound derivatives against a variety of human cancer cell lines. mdpi.com For instance, a series of novel piperazine-linked bergenin (B1666849) heterocyclic hybrids bearing arylthiazolyl moieties displayed cell-specific cytotoxic activity against tongue cancer cells. nih.gov Some of these derivatives also showed moderate activity against breast and lung cancer cells, while exhibiting no cytotoxic activity against normal lung epithelial cells at high concentrations, indicating a degree of selectivity. nih.gov

In another study, novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and evaluated for their cytotoxicity. mdpi.com One compound, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, was identified as a potent inhibitor of the MDA-MB-231 breast cancer cell line, with an IC50 value of 1.4 µM, which is more potent than the standard drug sorafenib (B1663141) (IC50 = 5.2 µM). mdpi.com

Furthermore, newly synthesized piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids have shown promising anticancer activity. rsc.orgsemanticscholar.org One such compound exhibited potent inhibitory activity against HCT116 (colon), HEPG2 (liver), and MCF7 (breast) cancer cells with IC50 values of 8.51 ± 2.5 µM, 22.02 ± 2.9 µM, and 13.01 ± 2.8 µM, respectively. rsc.org Substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides have also been identified as having excellent antiproliferative activity against both hematological and solid tumor cell lines. researchgate.net

Table 2: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 (Breast) | 1.4 | mdpi.com |

| Sorafenib (Reference) | MDA-MB-231 (Breast) | 5.2 | mdpi.com |

| Piperazine-based bis(thiazole) hybrid (Compound 9i) | HCT116 (Colon) | 8.51 ± 2.5 | rsc.org |

| HEPG2 (Liver) | 22.02 ± 2.9 | rsc.org | |

| MCF7 (Breast) | 13.01 ± 2.8 | rsc.org | |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical) | 1.6 ± 0.8 | nih.gov |

Aldehyde Dehydrogenase (ALDH1A3) Enzyme Inhibition

The enzyme aldehyde dehydrogenase 1A3 (ALDH1A3) has been identified as a potential therapeutic target in several cancers due to its role in cancer stem cell (CSC) expansion and tumor invasiveness. nih.gov ALDH1A3 is overexpressed in various tumor types, including brain, colorectal, breast, hepatic, and pancreatic cancers. nih.gov High expression of ALDH1A3 has been linked to a poorer prognosis in patients with malignant pleural mesothelioma (MPM). mdpi.com

Research has led to the identification of selective inhibitors of ALDH1A3. One such inhibitor, a potent and competitive imidazo[1,2-a]pyridine (B132010) derivative, has shown high selectivity for ALDH1A3 over other isoforms like ALDH1A1 and ALDH1A2. nih.gov Inhibition of ALDH1A3 by this compound was found to hinder cancer cell growth, invasiveness, and stemness in vitro. nih.gov In MPM cells, a selective ALDH1A3 inhibitor caused the accumulation of toxic aldehydes, induced DNA damage, and led to cell growth arrest. mdpi.com

Modulation of Proliferative Disorders

Derivatives of this compound have been investigated for their ability to modulate proliferative disorders, such as cancer. google.com A new series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and found to have significant antiproliferative activity. nih.gov These compounds were evaluated for their ability to inhibit VEGFR-2, a key mediator of angiogenesis. Several of the synthesized compounds showed inhibitory activity comparable to the drug sorafenib. nih.gov

Cell cycle analysis of two of the most potent compounds revealed that they induced cell cycle arrest at the S phase and were able to trigger significant levels of both early and late apoptosis. nih.gov This suggests that these this compound derivatives exert their antiproliferative effects by interfering with the cell cycle and promoting programmed cell death. The development of such compounds is a promising strategy for the treatment of proliferative disorders. google.com

Anti-inflammatory Properties

Derivatives of this compound have shown notable potential as anti-inflammatory agents. The inflammatory response, a complex biological process, involves enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net Thiazole-containing compounds have been investigated for their ability to modulate these pathways. researchgate.netresearchgate.net

A series of novel 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1H-imidazole-1-yl) ethanone (B97240) compounds were synthesized and evaluated for their anti-inflammatory effects. proquest.com In vitro studies using the HRBC membrane stabilization method, a model for assessing anti-inflammatory activity, revealed that compounds AR-45a and AR-55a exhibited significant protection of 65% and 68%, respectively, at a concentration of 200 µg/mL. proquest.com However, their in vivo anti-inflammatory activity, tested using the carrageenan-induced rat paw edema model, was found to be moderate to poor. proquest.com

Organosilicon-containing thiazole derivatives have also been explored for their anti-inflammatory and lipoxygenase inhibitory properties. nih.gov Compounds such as 3-(4-trimethylsiloxypiperidin-1-yl)-N-(thiazol-2-yl)-propionamide (21) and 2-amino-3-(γ-trimethylsilylpropyl)thiazolium iodide (22) demonstrated good in vivo anti-inflammatory activity, with 57.2% and 55.0% inhibition of carrageenin-induced paw edema, respectively. nih.gov Furthermore, all tested organosilicon thiazoles inhibited soybean lipoxygenase activity, with 2-(4-trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide (19) being the most potent inhibitor. nih.gov

The anti-inflammatory potential of thiazole derivatives is often linked to their ability to inhibit COX and LOX enzymes. researchgate.netmdpi.com The design of dual inhibitors targeting both pathways is a promising strategy for developing new anti-inflammatory drugs with potentially improved efficacy and reduced side effects. nih.gov

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | In Vitro Activity (HRBC Membrane Stabilization) | In Vivo Activity (Carrageenan-Induced Paw Edema) | Lipoxygenase Inhibition | Reference |

| AR-45a | 65% protection at 200 µg/mL | Moderate to poor | Not reported | proquest.com |

| AR-55a | 68% protection at 200 µg/mL | Moderate to poor | Not reported | proquest.com |

| 3-(4-trimethylsiloxypiperidin-1-yl)-N-(thiazol-2-yl)-propionamide (21) | Not reported | 57.2% inhibition | Not reported | nih.gov |

| 2-amino-3-(γ-trimethylsilylpropyl)thiazolium iodide (22) | Not reported | 55.0% inhibition | Not reported | nih.gov |

| 2-(4-trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide (19) | Not reported | Not reported | Most potent inhibitor in its series | nih.gov |

Glycosidase Inhibitory Activity

Glycosidase inhibitors are a class of compounds that interfere with the function of glycoside hydrolase enzymes, playing a crucial role in carbohydrate metabolism. Derivatives of this compound have emerged as promising candidates for the development of selective glycosidase inhibitors. google.com

Research has led to the patenting of 2-amino-pyrano[3,2-d]thiazole derivatives as selective inhibitors of O-GlcNAcase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. One of the most active compounds in a series of N-(3,4-dimethoxyphenyl)-2-(piperazin-1-yl)benzol[d]thiazole-6-carboxamide derivatives demonstrated an IC50 value of 0.17 µM.

A recent study focused on the synthesis of thiosemicarbazide-linked quinoline-piperazine derivatives and their evaluation as α-glucosidase inhibitors for managing type 2 diabetes. nih.gov The structure-activity relationship (SAR) analysis showed that the nature and position of substituents on the aryl ring significantly influenced the inhibitory potency. nih.gov Notably, the derivative with a 2,5-dimethoxy phenyl substitution (7j) was the most potent, with an IC50 of 50.0 µM, which is a 15-fold improvement over the standard drug acarbose. nih.gov

Table 2: Glycosidase Inhibitory Activity of this compound Derivatives

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Therapeutic Target | Reference |

| N-(3,4-dimethoxyphenyl)-2-(piperazin-1-yl)benzol[d]thiazole-6-carboxamide derivative | Not specified | 0.17 µM | Not specified | |

| 2-amino-pyrano[3,2-d]thiazole derivatives | O-GlcNAcase | Not specified | Neurodegenerative diseases | |

| Thiosemicarbazide-linked quinoline-piperazine derivative (7j) | α-glucosidase | 50.0 µM | Type 2 Diabetes | nih.gov |

Other Investigated Biological Activities

Beyond their anti-inflammatory and glycosidase inhibitory effects, this compound derivatives have been investigated for a variety of other biological activities, including cardiotonic, antithrombotic, and lipo-oxygenase inhibition.

Cardiotonic Activity: Certain 1,3-thiazole derivatives have been identified as having cardioprotective effects. mdpi.com In one study, 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride (4c) demonstrated significant cardioprotective activity, delaying the constrictor responses of isolated rat thoracic aorta rings. mdpi.com Its effect was found to be more potent than that of L-carnitine and meldonium. mdpi.comresearchgate.net The presence of piperazine fragments in the structure of 1,3-thiazole derivatives appears to positively influence their cardiotonic activity. mdpi.com

Antithrombotic Activity: Thiazole derivatives have also been recognized for their potential as antithrombotic agents by acting as fibrinogen receptor antagonists. researchgate.net The coagulation enzyme Factor Xa (FXa) is a key target for antithrombotic therapy. While a 2-chloro-1,3-thiazole derivative (24) showed significantly less potency as an FXa inhibitor compared to other investigated compounds, this area still holds potential for further exploration. unipd.it

Lipo-oxygenase (LOX) Inhibition: As mentioned in the anti-inflammatory section, thiazole derivatives are effective inhibitors of lipoxygenase. nih.gov The arachidonic acid pathway, which involves LOX and COX enzymes, is central to inflammation. researchgate.net The ability of thiazole derivatives to block 5-lipoxygenase (5-LOX) is a key aspect of their anti-inflammatory action. researchgate.netnih.gov A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were identified as direct 5-LOX inhibitors, with some compounds showing potent inhibition in both enzyme and cell-based assays. mdpi.com

Table 3: Other Biological Activities of this compound Derivatives

| Activity | Compound/Derivative Class | Key Findings | Reference |

| Cardiotonic | 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride (4c) | More potent than L-carnitine and meldonium in a rat aorta model. | mdpi.comresearchgate.net |

| Antithrombotic | 2-chloro-1,3-thiazole derivative (24) | Showed weak Factor Xa inhibition. | unipd.it |

| Lipo-oxygenase Inhibition | N-aryl-4-aryl-1,3-thiazole-2-amine derivatives | Potent direct 5-LOX inhibitors. | mdpi.com |

| Lipo-oxygenase Inhibition | Organosilicon-containing thiazoles | 2-(4-trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide (19) was the most potent inhibitor in its series. | nih.gov |

Mechanisms of Action and Target Engagement

Enzyme Inhibition Profiles

Derivatives of 2-(piperazin-1-yl)thiazole have been extensively studied for their inhibitory effects on several enzyme families, highlighting their potential in addressing a range of medical conditions.

Specific Enzyme Inhibition Involved in Disease Processes

The versatility of the this compound core allows for its incorporation into molecules that can inhibit a variety of enzymes with significant therapeutic implications. For instance, certain derivatives have been identified as potent inhibitors of Src and Bcr-Abl kinases, enzymes that are crucial in the signaling pathways of some cancers. acs.org Specifically, N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide has shown picomolar inhibitory constants against both Src and Bcr-Abl. acs.org This inhibition is achieved through competitive binding at the ATP-binding site of the kinases. acs.org

Furthermore, other derivatives have been developed as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov By inhibiting MAGL, these compounds increase the levels of 2-AG, which can then modulate cannabinoid receptors, suggesting potential applications in pain and inflammation management. nih.gov Another area of investigation involves the inhibition of galectin-1, a protein implicated in cancer progression. rsc.org Thiazole-linked coumarin-piperazine hybrids have shown significant inhibitory activity against this enzyme. rsc.org Urease, a bacterial enzyme associated with gastric ulcers, has also been a target for piperazine-thiazole derivatives, with some compounds showing potent, uncompetitive inhibition. researchgate.net

Below is a table summarizing the inhibitory activities of various this compound derivatives against specific enzymes.

| Derivative Class | Target Enzyme | Inhibition (IC50/Ki) | Reference |

| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src Kinase | Ki = 16 ± 1.0 pM | acs.org |

| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Bcr-Abl Kinase | Ki = 30 ± 22 pM | acs.org |

| Thiazole-linked coumarin-piperazine hybrids | Galectin-1 | >50% inhibition at 20 µM | rsc.org |

| Pyridylpiperazine hybrid derivatives | Urease | IC50 = 3.80 ± 1.9 µM | researchgate.net |

Cholinesterase Inhibition Mechanism (Mixed Inhibition)

A significant area of research for this compound derivatives has been their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. tandfonline.comresearchgate.netresearchgate.nettandfonline.com These compounds have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several studies have reported that these derivatives exhibit a mixed-type inhibition of AChE. researchgate.netmdpi.com This means they can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). rsc.org

For example, a series of 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their anticholinesterase activity. tandfonline.comtandfonline.com One of the most active compounds, 2-[4-(2-Benzyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide, exhibited an IC50 value of 0.011 µM against AChE, which is more potent than the standard drug donepezil (B133215) (IC50 = 0.054 µM). tandfonline.comtandfonline.com Kinetic studies of other potent thiazole (B1198619) derivatives have confirmed a mixed-type inhibition mechanism. mdpi.com

The following table presents data on the AChE inhibitory activity of selected this compound derivatives.

| Compound | AChE Inhibition (IC50) | Reference |

| 2-[4-(2-Benzyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | 0.011 µM | tandfonline.comtandfonline.com |

| Thiazole‐clubbed piperazine (B1678402) derivative (Compound 10) | 0.151 µM | researchgate.netresearchgate.net |

| Benzothiazole–piperazine hybrid (Compound 12) | 2.31 µM | rsc.org |

Receptor Binding Affinity Studies

The pharmacological profiles of this compound derivatives are also significantly influenced by their interactions with various receptors, particularly those in the central nervous system.

Interaction with Various Receptors Influencing Pharmacological Profiles

The piperazine moiety within the this compound structure is a key pharmacophore that facilitates binding to a range of neurotransmitter receptors. This interaction is crucial for the development of drugs targeting neuropsychiatric disorders. For example, derivatives have been designed to target dopamine (B1211576) D2 and D3 receptors, which are implicated in conditions like Parkinson's disease. acs.orgnih.gov Structure-activity relationship studies have shown that modifications to the piperazine and thiazole moieties can lead to compounds with high affinity and selectivity for D3 receptors. acs.org

Furthermore, the this compound scaffold has been incorporated into molecules targeting serotonin (B10506) receptors, such as the 5-HT1A receptor and the serotonin transporter (SERT). nih.gov These targets are relevant for the treatment of depression and anxiety. The length of the alkyl chain connecting the piperazine and thiazole rings, as well as substitutions on the terminal aryl group, have been shown to significantly affect binding affinity and selectivity for these receptors. nih.gov Some derivatives have also shown affinity for adenosine (B11128) A2A receptors, suggesting potential applications in conditions where adenosine signaling is dysregulated. mdpi.com

The table below showcases the binding affinities of representative this compound derivatives for various receptors.

| Derivative Class | Target Receptor | Binding Affinity (Ki/IC50) | Reference |

| Tetrahydrobenzo[d]thiazole-2,6-diamine analogues | Dopamine D3 Receptor | Ki = 1.09 nM | acs.org |

| Butyl-benzo[d]thiazole derivatives | Serotonin 5-HT1A Receptor | High Affinity | nih.gov |

| Thiazolo[5,4-d]pyrimidine derivatives | Adenosine A2A Receptor | Ki = 8.62 nM | mdpi.com |

| Pyridylpiperazines | Sigma-2 Receptor | High Affinity | nih.gov |

Adenosine Receptor Antagonism

The piperazine and thiazole moieties are integral to the design of potent antagonists for adenosine receptors, particularly the A2A subtype, which is a promising target for treating neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov Derivatives incorporating a thiazole ring system have demonstrated a strong affinity for various adenosine receptor subtypes. mdpi.com

Specifically, a series of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives containing a piperazine group have been synthesized and evaluated as human A2A adenosine receptor (hA2A AR) antagonists and inverse agonists. nih.govmdpi.com These studies have shown that the presence and substitution of the piperazine ring significantly influence the compound's affinity and potency. For instance, the compound 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (Compound 11 in the study) displayed a very high binding affinity and inverse agonist potency for the hA2A AR. nih.govmdpi.com

The functional activity of these compounds was confirmed by their ability to modulate cAMP production in cells expressing the hA2A receptor. mdpi.com The structure-activity relationship studies indicate that the polar piperazine substituent is thought to extend into the ribose-binding pocket of the adenosine receptor, a feature that may drive selectivity for the A2A subtype over the A1 subtype. acs.org

Table 1: Binding Affinity (Ki) and Inverse Agonist Potency (IC50) of a Lead Thiazolo[5,4-d]pyrimidine Derivative at the Human A2A Adenosine Receptor

| Compound | hA2A AR Ki (nM) | hA2A AR IC50 (nM) |

| 2-(furan-2-yl)-N⁵-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine | 8.62 | 7.42 |

Estrogen Receptor Ligand Binding

The thiazole and piperazine scaffolds have also been explored in the context of estrogen receptor (ER) modulation. The estrogen receptor, particularly ERα, is a key factor in the majority of breast cancers, and molecules that can bind to and antagonize this receptor are of significant therapeutic interest. nih.gov

Virtual screening studies have been conducted to identify novel ERα inhibitory ligands from various chemical libraries, including those with thiazole and piperazine scaffolds. nih.gov While direct studies on this compound itself are limited, research on more complex derivatives highlights the potential of this structural combination. For example, heterocyclic compounds incorporating a piperazine ring have been synthesized and shown to function as effective ER antagonists with high binding affinity for both ERα and ERβ. acs.org In some series, the introduction of a piperazine-containing moiety was crucial for achieving high potency and a desirable pharmacological profile, including the ability to downregulate ERα content in cancer cells. acs.org

Furthermore, derivatives containing a 1-(4-substituted-piperazin-1-yl)ethanone structure have been developed and shown to be effective against ER-positive breast cancer cells, although their mechanism may involve downstream targets like Poly (ADP-Ribose) Polymerase (PARP) which is regulated by ERα. nih.govresearchgate.net

Table 2: Activity of a Heterodimeric ER Ligand Containing a Piperazine Moiety

| Compound Feature | ERα IC50 (Transactivation Assay) | ERβ IC50 (Transactivation Assay) | ERα Downregulation (at 1 µM) |

| Thioxo-quinazolinone derivative with piperazine linker | 18.5 nM | 7.5 nM | 60% |

Data based on findings for compound 16 in Wuest et al. (2021) acs.org

Molecular Interactions and Cellular Pathways

Influence on Alpha-Synuclein (B15492655) Misfolding in Neurodegenerative Diseases

The aggregation of misfolded alpha-synuclein (α-syn) protein is a central pathological hallmark of a group of neurodegenerative disorders known as synucleinopathies, which include Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. researchgate.netnih.govdrugtargetreview.com Consequently, strategies aimed at preventing the misfolding and aggregation of α-syn are considered promising therapeutic avenues. oatext.com

The this compound framework is found within more complex molecules that have been investigated for their potential to impact neurodegenerative processes. For instance, certain N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives have been developed as dopamine D2 and D3 receptor agonists. researchgate.net The dopaminergic system is critically affected in Parkinson's disease, where α-syn accumulates. While these compounds were primarily assessed for their receptor activity, their development underscores the relevance of the piperazinyl-thiazole scaffold in creating CNS-active agents for diseases characterized by α-syn pathology. The precise function of α-syn is not fully understood, but it is implicated in regulating neurotransmitter release and synaptic function. nih.gov

Modulation of Inflammasome Activity

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by activating inflammatory caspases, such as caspase-1, which in turn process pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, active forms. google.comresearchgate.net Dysregulation of inflammasome activity is associated with a range of autoimmune and inflammatory diseases.

The piperazine ring is a key component in a class of molecules designed to inhibit inflammatory caspases. researchgate.net Specifically, compounds built on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold have been identified as potent, pan-selective, non-competitive inhibitors of inflammatory caspases-1, -4, and -5. researchgate.net The substituent on the piperazine nitrogen was found to be a critical determinant of the inhibitory potency.

Additionally, certain thiazolidine (B150603) hybrid compounds, which share structural similarities with thiazoles, have demonstrated significant inflammasome inhibitory effects, reducing the release of the key inflammatory cytokine IL-1β. nih.gov These findings suggest that the this compound core structure could be a valuable starting point for the design of novel inflammasome modulators.

Structure Activity Relationship Sar Studies of 2 Piperazin 1 Yl Thiazole Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring on Biological Activity

Modifications to the thiazole ring have been shown to significantly affect the biological activity of 2-(piperazin-1-yl)thiazole derivatives. The electronic and steric properties of substituents on this heterocyclic core can modulate binding affinity, selectivity, and efficacy.

The introduction of an ethyl group onto the thiazole ring can influence the pharmacological profile of the compound. For instance, in a series of 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, the presence of a methyl group on the thiazole ring was a common feature in compounds screened for anticholinesterase activity. tandfonline.com While direct comparisons with unsubstituted analogues were not the primary focus, the consistent use of the methyl-thiazole scaffold suggests its importance for the desired activity. tandfonline.com Further studies are needed to fully delineate the specific contribution of an ethyl group versus other small alkyl substituents at various positions on the thiazole ring.

Halogen atoms, owing to their unique electronic and steric properties, are pivotal in modulating the biological activity of this compound derivatives. The introduction of halogens like fluorine, chlorine, and bromine can significantly alter a compound's potency and selectivity. semanticscholar.orgmdpi.com

SAR studies have shown that small halogen substituents, such as a 4-fluoro group on an aryl substituent attached to the thiazole ring, can induce excellent antibacterial and antifungal activity. nih.gov In contrast, larger halogen substituents like chloro and bromo at the same position can lead to a decrease in activity. semanticscholar.orgnih.gov For instance, in a series of thiazole-pyridazinone hybrids, a 4-chlorophenyl substitution on the thiazole moiety resulted in the highest anticonvulsant activity. mdpi.comnih.gov Similarly, for compounds designed as antimicrobial agents, a chloro substituent on the phenyl-thiazolyl series was found to be responsible for antibacterial activity, whereas a bromo substituent led to inactivation of the compounds. semanticscholar.org

The position of the halogen is also crucial. An indole (B1671886) derivative with a fluorine atom at the 7-position of the ring, which is part of a larger substituent on the piperazine (B1678402), displayed moderate affinity and selectivity for D2/D3 receptors. nih.gov This highlights how halogenation, even on distal parts of the molecule, can fine-tune receptor interaction. The strategic placement of halogens can thus be a powerful tool in the optimization of this compound derivatives for various therapeutic applications.

The incorporation of phenyl and other aromatic systems onto the thiazole ring is a key strategy in the development of this compound derivatives with diverse pharmacological actions. These aromatic groups can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological targets, thereby influencing binding affinity and efficacy.

In the pursuit of potent dopamine (B1211576) D2/D3 receptor agonists for conditions like Parkinson's disease, SAR studies have extensively explored aromatic substitutions. For example, linking a variety of substituted indole rings to the piperazine moiety through a methylene (B1212753) unit resulted in compounds with high affinity for the D3 receptor. nih.gov The introduction of a biphenyl (B1667301) ring system on the piperazine nitrogen also led to compounds with high affinity for D3 and moderate affinity for D2 receptors. acs.org Further modification of this biphenyl group, such as the introduction of monomethoxy and monohydroxyl groups on the distal phenyl ring, was well-tolerated and increased selectivity for the D3 receptor. acs.org

In the context of anticancer agents, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives have been synthesized, where the benzyl (B1604629) group on the thiazole ring is a critical feature. researchgate.net Similarly, the presence of a phenyl group at the C-2 position of a flavone (B191248) structure attached to a piperazine was found to be important for anti-leukemia (K562) activity. tandfonline.com The nature and position of substituents on these aromatic rings are also critical; for instance, m,p-dimethyl substitution on a phenyl ring attached to the thiazole was found to be important for cytotoxic activity. mdpi.com

The following table summarizes the impact of various aromatic substituents on the biological activity of this compound derivatives:

| Aromatic Substituent | Linkage/Position | Target/Activity | Key Finding | Reference |

| Substituted Indole | On piperazine nitrogen | Dopamine D2/D3 receptors | High affinity for D3 receptor. | nih.gov |

| Biphenyl | On piperazine nitrogen | Dopamine D2/D3 receptors | High D3 affinity, moderate D2 affinity. | acs.org |

| Monomethoxy/Monohydroxyl Biphenyl | On piperazine nitrogen | Dopamine D2/D3 receptors | Increased selectivity for D3 receptor. | acs.org |

| Benzyl | On thiazole ring (C5) | Anticancer | Cytotoxicity against HeLa cells. | researchgate.net |

| Phenyl | Part of a flavone on piperazine | Anti-leukemia (K562) | Important for activity. | tandfonline.com |

| m,p-Dimethyl Phenyl | On thiazole ring | Anticancer | Important for cytotoxic activity. | mdpi.com |

Modifications to the Piperazine Moiety and their Pharmacological Consequences

The piperazine ring is a common scaffold in medicinal chemistry due to its ability to be readily modified at its nitrogen atoms. researchgate.net These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of this compound derivatives.

N-methylation of the piperazine moiety is a critical modification that can influence a drug's ability to cross the blood-brain barrier (BBB) and distribute within the brain. A notable example is the development of minzasolmin (B15073595), a compound investigated for neurodegenerative diseases. nih.gov

To study its brain biodistribution, a PET tracer, [11C]minzasolmin, was synthesized by labeling the N-methyl group on the piperazine ring. nih.gov Preclinical studies in mice and subsequent Phase 1 studies in humans demonstrated that minzasolmin readily crosses the BBB and is well-distributed throughout the brain. nih.gov The parent compound was successfully taken up into the brain, indicating that the N-methylpiperazine group is compatible with CNS penetration. nih.gov This highlights the importance of N-alkylation on the piperazine ring for developing CNS-active drugs.

The introduction of a wide array of functional groups on the distal nitrogen of the piperazine ring has been a fruitful strategy for modulating the pharmacological activity of this compound derivatives. These modifications can alter the compound's size, shape, polarity, and hydrogen bonding capacity, leading to fine-tuned interactions with biological targets.

For instance, in the development of dopamine receptor agonists, substituting the piperazine nitrogen with bulky aromatic groups like naphthalene (B1677914) and isoquinoline (B145761) was well-tolerated and in some cases increased binding affinity and selectivity for D3 receptors. nih.gov The introduction of a carbonyl group between the piperazine nitrogen and a biphenyl ring was found to impact D3 affinity and selectivity. acs.org

In the context of acetylcholinesterase inhibitors, various substituents have been placed on the piperazine nitrogen, including ethyl, benzyl, and different phenyl derivatives (e.g., 4-chlorophenyl, 2-methoxyphenyl, 4-nitrophenyl). tandfonline.com These modifications led to a range of inhibitory activities, with some benzyl-substituted compounds showing very high potency. tandfonline.com Furthermore, the introduction of a 2-hydroxyethyl group on the piperazine nitrogen was a key feature of the dual Src/Abl kinase inhibitor BMS-354825, which has potent antitumor activity. stemcell.com

The following table showcases the diversity of functional groups introduced on the piperazine nitrogen and their pharmacological effects:

| Functional Group on Piperazine Nitrogen | Target/Activity | Key Finding | Reference |

| Naphthalene | Dopamine D2/D3 receptors | Well-tolerated, maintained affinity. | nih.gov |

| Isoquinoline | Dopamine D2/D3 receptors | Increased D3 binding affinity and selectivity. | nih.gov |

| Biphenyl with intervening Carbonyl | Dopamine D2/D3 receptors | Impacted D3 affinity and selectivity. | acs.org |

| Ethyl | Acetylcholinesterase | Moderate inhibitory activity. | tandfonline.com |

| Benzyl | Acetylcholinesterase | High inhibitory potency. | tandfonline.com |

| 4-Chlorophenyl | Acetylcholinesterase | Moderate inhibitory activity. | tandfonline.com |

| 2-Hydroxyethyl | Src/Abl kinase | Potent antitumor activity. | stemcell.com |

| n-Propyl | Histamine H3 receptor | High in vitro potency. | nih.gov |

Linker Region Modifications and their Contribution to Activity

Simple alkyl chains, such as methyl (-CH₂-) or ethyl (-CH₂CH₂-), are commonly used as linkers in medicinal chemistry to connect different parts of a molecule. In the context of this compound derivatives, these alkyl linkers provide a degree of conformational flexibility, allowing the terminal groups to adopt an optimal orientation for receptor binding.

Research on dopamine receptor agonists has utilized an ethyl linker to connect a piperazine moiety to a tetrahydrobenzothiazole core. drugbank.com For instance, in a series of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues, the two-carbon ethyl linker was a key structural component in compounds demonstrating high affinity and selectivity for the D₃ dopamine receptor. drugbank.com Similarly, studies on hybrid molecules targeting D₂/D₃ receptors have incorporated an ethyl linker between a phenylpiperazine group and an aminotetralin or aminothiazole structure, highlighting the utility of this short alkyl chain in creating potent agonists. researchgate.net The presence of a simple methyl linker is seen in the parent compound, 2-(piperazin-1-ylmethyl)thiazole.

The table below presents data on derivatives where an alkyl linker is integral to the structure, showing their affinity for dopamine receptors.

Table 1: Activity of this compound Derivatives with Alkyl Linkers

| Compound Name | Linker | Target | Activity (Ki, nM) |

|---|---|---|---|

| (-)-40 | Ethyl | D₃ | 1.84 |

| (-)-45 | Ethyl | D₃ | 1.09 |

| (-)-19 | Ethyl | D₃ | 1.26 |

This table is generated from data found in the text. drugbank.com

The introduction of a carboxamide (-C(O)NH-) linker imparts a greater degree of rigidity compared to a simple alkyl chain and provides hydrogen bonding capabilities (both donor and acceptor sites). This can lead to more specific and stronger interactions with a biological target.

In one study, a series of 2-(4-arylpiperazin-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives was synthesized. These molecules feature an acetamide (B32628) linker connecting the piperazine nitrogen to a phenylthiazole moiety. researchgate.netnih.gov The investigation into their biological activity revealed that the antifungal properties were particularly significant, with several compounds showing potency comparable to the reference drug ketoconazole (B1673606) against various Candida species. nih.gov This suggests that the carboxamide linker effectively positions the different heterocyclic rings for interaction with fungal-specific targets.

Further research has identified 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent dual Src/Abl kinase inhibitors. acs.org In the potent inhibitor Dasatinib (BMS-354825), a carboxamide group is directly attached at the 5-position of the thiazole ring. This amide links the thiazole to a 2-chloro-6-methylphenyl group and is crucial for activity. X-ray crystallography has shown that the amide nitrogen forms a key hydrogen bond with the amino acid Thr315 in the kinase binding site, anchoring the inhibitor. acs.org Similarly, the development of anti-norovirus agents identified a heterocyclic carboxamide where a central amide bond links a thiophene (B33073) ring to a benzothiazole, with SAR studies confirming the essential nature of this linkage for antiviral activity. jst.go.jp

The table below shows the activity of a derivative featuring a carboxamide linkage.

Table 2: Activity of a Thiazole-Carboxamide Derivative

| Compound Name | Linker Type | Target | Activity |

|---|---|---|---|

| Dasatinib (BMS-354825) | Thiazole-5-carboxamide | Src/Abl Kinase | Potent Inhibition |

This table is generated from data found in the text. nih.govacs.org

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a drug and its biological target. For this compound derivatives containing chiral centers, different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities and receptor affinities.

Studies on dopamine D₂ and D₃ receptor agonists have consistently shown that stereochemistry plays a defining role in potency and selectivity. drugbank.comresearchgate.net For example, in a series of D₃-preferring agonists, the (-) enantiomers consistently showed higher affinity for the D₃ receptor than their (+) counterparts. researchgate.net Specifically, the compound (-)-40 was identified as one of the most selective D₃ agonists known, with an approximately 438-fold higher functional selectivity for the D₃ receptor over the D₂ receptor. drugbank.com Its enantiomer, (+)-40, was significantly less active. This demonstrates that the specific spatial orientation of the substituents around the chiral center is essential for optimal interaction with the D₃ receptor binding pocket.

In another series of modafinil (B37608) analogues containing a thiazole moiety, the introduction of a second chiral center led to the generation of four stereoisomers. acs.org The separation and individual testing of these isomers revealed that the (S,S)-configuration generally resulted in the highest inhibitory activity and selectivity for the dopamine transporter (DAT). This underscores the importance of controlling stereochemistry during drug design to achieve the desired pharmacological profile. acs.org

The table below highlights the differences in activity between stereoisomers of a D₂/D₃ receptor agonist.

Table 3: Stereoselectivity of Dopamine Receptor Agonists

| Compound | Receptor | Affinity (Ki, nM) | Functional Selectivity (D₂/D₃) |

|---|---|---|---|

| (-)-40 | D₃ | 1.84 | 438 |

| (-)-40 | D₂ | - | - |

| (-)-45 | D₃ | 1.09 | - |

This table is generated from data found in the text. drugbank.comresearchgate.net

Computational and Chemoinformatics Approaches in 2 Piperazin 1 Yl Thiazole Research

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This method is crucial for understanding the structural basis of a compound's activity and for predicting its binding affinity.

Molecular docking studies have been instrumental in elucidating the binding modes of various derivatives containing the 2-(piperazin-1-yl)thiazole scaffold with a range of biological receptors. By simulating the interaction between the small molecule and the receptor's binding site, researchers can identify key interactions, such as hydrogen bonds and π-π stacking, that are critical for binding.

For instance, in the search for novel juvenile hormone (JH) agonists, a multi-step virtual screening process was employed, which included molecular docking. nih.gov After an initial shape-based screening of a 5-million-compound database, the top 1,000 compounds were docked into the binding cavity of a Drosophila JH receptor, methoprene-tolerant (Met). nih.gov The docking simulations predicted the binding orientation within a hydrophobic cavity of the receptor, and the compounds were ranked using the Chemgauss4 scoring function. nih.gov This process successfully identified a piperazine (B1678402) derivative as a novel JH agonist. nih.gov

Similarly, docking studies on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogues were performed to understand their mechanism as COX-2 inhibitors. nih.gov The in silico analysis revealed the binding interactions of these compounds with the COX-2 protein, which correlated well with their in vivo anti-inflammatory activity. nih.gov In another study, novel thiazole (B1198619) derivatives were docked into the colchicine (B1669291) binding site of tubulin, with the calculated free binding energies helping to explain their cytotoxic activities. nih.gov Further research has used docking to predict the binding of 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole moieties to the VEGFR-2 protein, identifying crucial hydrogen bonds with residues in the hinge region and gate area of the enzyme. nih.gov

These examples demonstrate the power of molecular docking in predicting how compounds featuring the this compound core can orient themselves within various receptor binding pockets to exert their biological effects.

The this compound moiety has been a subject of interest in the development of agents targeting the opioid system. nih.gov In silico molecular docking has been a key tool to evaluate the binding properties of these compounds to µ (mu), δ (delta), and κ (kappa) opioid receptors. nih.gov

In one study, a series of novel thiazole-piperazine derivatives were synthesized and evaluated for their antinociceptive (pain-relieving) effects. nih.gov To understand the mechanism, molecular docking studies were performed, which demonstrated significant interactions between the active compounds and the µ- and δ-opioid receptors. nih.gov The results of these docking studies supported the pharmacological findings that the compounds' effects were mediated through the opioid system. nih.govresearchgate.net Specifically, the docking results for the most active compounds indicated the formation of hydrogen bonds and/or π-π interactions with the µ-opioid receptor. researchgate.net

Another computational study investigated a compound's affinity for kappa (KOR), mu (MOR), and delta (DOR) opioid receptors. mdpi.com The molecular docking study revealed distinct interaction patterns between the compound and each opioid receptor subtype, which correlated with the experimentally determined binding affinity (KOR > MOR > DOR). mdpi.com The analysis showed a different number of interactions between a specific moiety of the compound and a subpocket in each receptor, providing a structural explanation for its selectivity. mdpi.com These studies underscore the utility of in silico approaches in rationalizing the binding affinities and selectivities of thiazole-piperazine compounds at opioid receptors. mdpi.com

| Derivative Class | Target Receptor | Key Findings from Docking | Reference |

|---|---|---|---|

| Thiazole-Piperazine Derivatives | µ- and δ-Opioid Receptors | Demonstrated significant interactions (hydrogen bonds, π-π interactions) supporting pharmacological findings of antinociceptive activity. | nih.govresearchgate.net |

| Piperazine-based Compounds | Juvenile Hormone Receptor (Met) | Predicted binding in a hydrophobic cavity; scoring function helped identify a novel agonist. | nih.gov |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide Analogues | COX-2 | Binding interactions confirmed the mechanism of action and correlated with in vivo anti-inflammatory activity. | nih.gov |

| 4-(piperazin-1-yl)quinolin-2(1H)-one bearing Thiazoles | VEGFR-2 | Identified hydrogen bonding with key residues (Cys919, Glu885, Asp1046) in the enzyme's active site. | nih.gov |

| Thiazole Derivatives | Tubulin (Colchicine site) | Calculated free binding energies helped to explain the cytotoxic activity of the compounds. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed for series of compounds based on the this compound scaffold to predict the biological activity of newly designed, unsynthesized analogues. These models are built by correlating variations in physicochemical properties (descriptors) of the molecules with their measured biological responses.

For example, in a study of thiazolylhydrazine-piperazine derivatives as monoamine oxidase (MAO) inhibitors, in silico methods were used to predict ADME (Absorption, Distribution, Metabolism, Elimination) parameters for all synthesized compounds. nih.govmdpi.com Such predictive models are crucial for filtering out compounds with undesirable pharmacokinetic profiles early in the drug discovery process. In another study on thiazole derivatives, a three-dimensional QSAR (3D-QSAR) model was developed, which established that derivatives with certain nuclei show considerable promise as therapeutic molecules. acs.org These predictive models serve as a valuable guide for designing compounds with improved potency and better pharmacokinetic properties.

A primary goal of QSAR analysis is to identify the key molecular features, or descriptors, that govern the potency and selectivity of a compound for its target. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular shape and size), or hydrophobic in nature.